Subnanomolar Nav1.7 Affinity: GNE-616 vs. GNE-0439 Potency Comparison
GNE-616 demonstrates subnanomolar affinity for human Nav1.7 with Ki of 0.79 nM and Kd of 0.38 nM in manual patch clamp electrophysiology assays . In comparison, the related Genentech arylsulfonamide Nav1.7 inhibitor GNE-0439 exhibits an IC50 of 0.34 µM (340 nM) for Nav1.7 [1]. This represents an approximately 430-fold difference in potency based on Ki (0.79 nM vs. 340 nM) and an approximately 895-fold difference based on Kd (0.38 nM vs. 340 nM). The quantitative potency advantage of GNE-616 translates to lower working concentrations in cellular and tissue-based assays, reducing solvent exposure and off-target effects at higher compound concentrations.
| Evidence Dimension | Nav1.7 inhibitory potency (binding affinity) |
|---|---|
| Target Compound Data | Ki: 0.79 nM; Kd: 0.38 nM (hNav1.7, manual patch clamp) |
| Comparator Or Baseline | GNE-0439: IC50 0.34 µM (340 nM) for hNav1.7 |
| Quantified Difference | GNE-616 exhibits ~430-fold higher potency based on Ki (0.79 nM vs. 340 nM) and ~895-fold higher based on Kd (0.38 nM vs. 340 nM) |
| Conditions | Manual patch clamp electrophysiology; recombinant human Nav1.7 channels |
Why This Matters
Subnanomolar affinity enables lower working concentrations in assays, minimizing solvent-related artifacts and reducing the likelihood of off-target engagement at experimental concentrations.
- [1] Adooq Bioscience. GNE-0439 Product Information. Nav1.7-selective inhibitor IC50 0.34 µM, Nav1.5 IC50 38.3 µM. View Source
